2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine hydrochloride
Overview
Description
“2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine hydrochloride” is a biochemical compound with the molecular formula C16H23NO•HCl and a molecular weight of 281.82 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine hydrochloride” consists of a piperidine ring attached to an indene ring via an ethyl bridge . The indene ring is a fused ring system, containing a benzene ring fused with a cyclopentene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine hydrochloride” are not fully detailed in the sources I found. It is known to be a solid at room temperature .Scientific Research Applications
1. Synthesis Methods and Derivative Formation
Research has explored the synthesis of various piperidine derivatives, showcasing a range of chemical reactions and structural characterizations. For instance, Bekircan and Bektaş (2008) detailed the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, where compounds involving piperidine were synthesized and structurally confirmed through IR, 1H- and 13C-NMR data, and elemental analysis (Bekircan & Bektaş, 2008). Similarly, Dai et al. (2012) explored the one-pot multi-component reaction involving piperidine derivatives, presenting a plausible reaction mechanism and confirming the structures through various spectroscopic methods (Dai et al., 2012).
2. Structural and Pharmacological Insights
A study by Price et al. (2005) investigated the pharmacology of novel compounds at the cannabinoid CB1 receptor, revealing insights into the allosteric modulation and the binding behavior of piperidine derivatives, contributing to our understanding of receptor-ligand interactions and the potential for these compounds in therapeutic applications (Price et al., 2005). Moreover, research by Liu et al. (2020) identified and quantified impurities in cloperastine hydrochloride, a piperidine derivative, which is crucial for ensuring the purity and safety of pharmaceutical compounds (Liu et al., 2020).
3. Role in Molecular and Crystal Structures
Investigations into the molecular and crystal structures of piperidine derivatives have been conducted to understand their conformation and packing in crystals. For instance, Thimmegowda et al. (2009) examined the synthesis and crystal structure of a novel bioactive heterocycle, revealing the molecule's biological importance and its potential role in structural characterization and biological studies (Thimmegowda et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-2-10-17-15(6-1)9-11-18-16-8-7-13-4-3-5-14(13)12-16;/h7-8,12,15,17H,1-6,9-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHSPWPLQFDCNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC3=C(CCC3)C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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